cimicifoetiside A
Description
Properties
Molecular Formula |
C37H58O10 |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-4,5-dihydroxy-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)42)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(45-29-26(44-19(2)38)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)41/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
InChI Key |
IGLQSEIGKREACI-VYWUFNEXSA-N |
SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)O |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)OC(=O)C)C)O2)C(C)(C)O |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)O |
Origin of Product |
United States |
Scientific Research Applications
Cytotoxicity and Cancer Research
1. Anticancer Activity
Cimicifoetiside A exhibits significant cytotoxic effects against various cancer cell lines, particularly:
- Ehrlich Ascites Carcinoma (EAC) Cells
- MDA-MB-A231 Human Breast Cancer Cells
The IC50 values indicate the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 (μM) |
|---|---|
| EAC Cells | 0.52 |
| MDA-MB-A231 Cells | 6.74 |
These results suggest that this compound has potent anticancer properties, making it a candidate for further research in cancer therapeutics .
Pharmacological Applications
2. Traditional Medicine
Cimicifuga foetida, from which this compound is derived, has been used traditionally for various ailments, including menopausal symptoms. The ongoing research into its active compounds may expand its applications in modern medicine, particularly in hormone-related therapies .
Case Studies and Research Findings
Several studies have focused on the isolation and characterization of this compound along with its related compounds:
- Isolation Techniques : Methanol extraction followed by chromatographic methods has been employed to isolate this compound from Cimicifuga foetida.
- Comparative Studies : Research comparing this compound with other triterpenoids indicates that the presence of sugar moieties significantly enhances cytotoxicity, highlighting the importance of structural modifications in drug efficacy .
Preparation Methods
Methanol Reflux Extraction
The most widely reported method involves refluxing powdered rhizomes (2.8 kg) in methanol (3 × 10 L) at 60–65°C for 8–12 hours. This process solubilizes both polar and moderately non-polar constituents, including triterpene glycosides. After filtration, the combined methanolic extract is concentrated under reduced pressure at 45°C to yield a viscous residue.
Key Parameters:
Ethanol-Water Extraction with Solution Mediators
A patented method (WO2005002609A1) employs ethanol-water mixtures (40–80% ethanol) with solution mediators like polyvinylpyrrolidone (PVP) to enhance solubility and prevent precipitation during concentration. PVP (15–35% w/w of final extract) is added to the primary extract before solvent removal via spray drying. This approach increases yield by 18–22% compared to traditional methods.
Partitioning and Fractionation
The crude extract is partitioned sequentially using petroleum ether and ethyl acetate to remove lipids and low-polarity contaminants. The ethyl acetate-soluble fraction, enriched in triterpenoids, is further processed:
-
Petroleum Ether Partitioning : Removes chlorophyll and waxes (yield loss: 25–30% w/w).
-
Ethyl Acetate Partitioning : Captures triterpene glycosides (yield: 8–10% w/w).
Chromatographic Purification
Silica Gel Column Chromatography
The ethyl acetate fraction is subjected to silica gel (200–300 mesh) chromatography with a gradient elution system:
-
Eluents : Chloroform/methanol (10:1 → 5:1 → 2:1 → 1:1)
-
Flow Rate : 2 mL/min
-
Fraction Size : 500 mL
This compound elutes in the chloroform/methanol (5:1) fraction, which is then concentrated and rechromatographed on a smaller silica column for purity enhancement.
High-Performance Liquid Chromatography (HPLC)
Final purification employs semi-preparative HPLC under these conditions:
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 10 mm) |
| Mobile Phase | Acetonitrile/water (65:35) |
| Flow Rate | 3 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 14.2–14.8 min |
This step yields this compound with >95% purity, as confirmed by NMR and mass spectrometry.
Yield Optimization Strategies
Solution Mediator Effects
Incorporating PVP during ethanol-water extraction increases this compound recovery from 0.08% to 0.12% dry weight. The mediator acts as a protective colloid, inhibiting aggregation during solvent removal.
Q & A
What analytical techniques are essential for confirming the structural identity of cimicifoetiside A?
Level: Basic
Methodological Answer:
The structural elucidation of this compound relies on a combination of ¹H-NMR, ¹³C-NMR (DEPT), HMBC, and HRFABMS . Key steps include:
- NMR Analysis : Compare spectral data with known analogs (e.g., cimigenol 3-α-L-arabinopyranoside) to identify acetyl group substitutions. For instance, the introduction of a 2'-O-acetyl group in this compound causes characteristic shifts in C-1' (3.2 ppm upfield), C-2' (1.2 ppm downfield), and C-3' (2.4 ppm upfield) .
- HMBC Correlations : Validate long-range ¹³C-¹H couplings to confirm glycosidic linkages and acetyl group positions (e.g., linking the acetyl methyl proton to C-2' of arabinose) .
- HRFABMS : Determine the molecular formula (e.g., C₃₇H₅₈O₁₀ for this compound) and fragment ions (e.g., m/z 661.3944 [M-H-OAc]⁻) to confirm acetyl group loss .
How should researchers design experiments to evaluate the cytotoxic potential of this compound?
Level: Basic
Methodological Answer:
- Cell Line Selection : Use standardized cancer models such as Ehrlich ascites carcinoma (EAC) and MDA-MB-231 (human breast adenocarcinoma) . These models are validated for cytotoxicity screening, with IC₅₀ values reported as 0.52 μM (EAC) and 6.74 μM (MDA-MB-231) for this compound .
- Dose-Response Curves : Test a concentration range (e.g., 0.1–100 μM) to calculate IC₅₀ using assays like MTT or SRB. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) .
- Replication : Perform triplicate experiments to ensure statistical robustness.
How can researchers resolve contradictions in reported cytotoxic IC₅₀ values of this compound across studies?
Level: Advanced
Methodological Answer:
Contradictions may arise from variations in:
- Cell Line Passaging : Genetic drift in cancer cells over time can alter drug sensitivity. Use low-passage-number cells and authenticate lines via STR profiling .
- Compound Purity : Validate this compound purity (>95%) via HPLC-UV or LC-MS. Impurities (e.g., co-eluting triterpenoids) may skew results .
- Assay Conditions : Standardize incubation time (e.g., 48–72 hours), serum concentration, and endpoint measurement protocols .
What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives?
Level: Advanced
Methodological Answer:
- Targeted Acetylation : Introduce acetyl groups at specific positions (e.g., C-2' or C-25) and compare bioactivity. For example, 25-O-acetylation in cimicifoetiside B enhances EAC cytotoxicity (IC₅₀ = 0.14 μg/mL) vs. This compound (IC₅₀ = 0.35 μg/mL) due to increased lipophilicity .
- Molecular Docking : Model interactions with targets like topoisomerase II or tubulin using software (e.g., AutoDock Vina) to predict binding affinities .
- Metabolic Stability : Assess derivatives in hepatic microsome assays to optimize pharmacokinetic profiles .
How should researchers document experimental protocols to ensure reproducibility of this compound isolation?
Level: Basic
Methodological Answer:
- Extraction Details : Specify plant material (e.g., Cimicifuga foetida rhizomes), solvent (e.g., methanol), and temperature/pressure conditions .
- Chromatography : Report column type (e.g., silica gel 60), mobile phase gradients (e.g., CHCl₃:MeOH:H₂O), and detection methods (e.g., TLC under UV 254 nm) .
- Supplementary Data : Provide ¹H/¹³C-NMR spectra, HRMS chromatograms, and purity certificates in supporting information .
What in vitro models are most relevant for mechanistic studies of this compound?
Level: Advanced
Methodological Answer:
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation to confirm programmed cell death pathways .
- Cell Cycle Analysis : Employ flow cytometry (PI staining) to identify G2/M arrest, a common mechanism of triterpenoid cytotoxicity .
- ROS Detection : Quantify reactive oxygen species (ROS) using DCFH-DA probes to assess oxidative stress contributions .
How can researchers validate the purity of this compound isolates?
Level: Basic
Methodological Answer:
- Orthogonal Methods : Combine HPLC-ELSD (for non-UV-active compounds), ¹H-NMR integration (≥95% purity), and LC-MS/MS to detect trace impurities .
- Melting Point : Compare observed values with literature data (if available) .
What are the critical controls for cytotoxicity assays involving this compound?
Level: Basic
Methodological Answer:
- Vehicle Control : Confirm solvent (e.g., DMSO) does not exceed 0.1% v/v to avoid cell membrane disruption .
- Positive Control : Include a reference drug (e.g., paclitaxel for microtubule-targeting activity) .
- Viability Normalization : Use untreated cells (100% viability) and a "no cells" blank to correct for background absorbance .
How to design a comparative study analyzing this compound’s bioactivity across cancer cell lines?
Level: Advanced
Methodological Answer:
- Panel Selection : Include cell lines with diverse genetic backgrounds (e.g., ER+ vs. TNBC for breast cancer) to identify selectivity .
- Omics Integration : Perform RNA-seq or proteomics post-treatment to map signaling pathways (e.g., PI3K/AKT, MAPK) .
- Synergy Testing : Combine this compound with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) via CompuSyn .
What statistical methods are appropriate for analyzing cytotoxicity data?
Level: Advanced
Methodological Answer:
- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ curves with the Hill equation .
- ANOVA with Post-Hoc Tests : Compare multiple treatment groups (e.g., derivatives vs. parent compound) with Tukey’s HSD .
- Outlier Detection : Apply Grubbs’ test to exclude aberrant replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
